molecular formula C22H19N3O4 B14981146 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14981146
M. Wt: 389.4 g/mol
InChI Key: VNELBHRQQOOKRG-UHFFFAOYSA-N
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Description

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines furan, oxazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving amides and aldehydes or ketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyltetrahydrofuran: A solvent used in organic synthesis with similar structural features.

    3,4-Dimethoxyphenyl: A compound with similar phenoxy groups.

    Furan-2-carboxaldehyde: A furan derivative with similar reactivity.

Uniqueness

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of furan, oxazole, and phenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H19N3O4/c1-14-5-6-16(10-15(14)2)27-13-18-7-8-20(28-18)22-25-19(11-23)21(29-22)24-12-17-4-3-9-26-17/h3-10,24H,12-13H2,1-2H3

InChI Key

VNELBHRQQOOKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N)C

Origin of Product

United States

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